molecular formula C17H19NOS B2453630 1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine CAS No. 1396674-25-1

1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2453630
CAS No.: 1396674-25-1
M. Wt: 285.41
InChI Key: UNBQQLFVWNTDOJ-UHFFFAOYSA-N
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Description

1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophene group and an o-tolyl group

Properties

IUPAC Name

(2-methylphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-13-5-2-3-6-15(13)17(19)18-10-8-14(9-11-18)16-7-4-12-20-16/h2-7,12,14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBQQLFVWNTDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Thiophene-Containing Ketones

Adapting methodologies from EP0755932A1, 4-hydroxy-4-(thiophen-2-yl)piperidine is synthesized via reductive amination between thiophen-2-yl carbonyl derivatives and primary amines. For example, reacting 4-thiophen-2-yl-piperidone with sodium cyanoborohydride in methanol under acidic conditions (acetic acid) yields the piperidine intermediate. Critical considerations include:

  • Solvent selection : Methanol or ethanol balances solubility and reaction kinetics.
  • Acid catalysis : Acetic acid protonates the imine intermediate, enhancing reducibility.
  • Scalability : Sodium cyanoborohydride’s mild reducing properties minimize side reactions, enabling gram-scale synthesis.

This method, while reliable, requires subsequent dehydration to eliminate the hydroxyl group, often achieved via catalytic hydrogenation or treatment with POCl₃.

Hydrogenation of Pyridine Precursors

The hydrogenation of 4-(thiophen-2-yl)pyridine derivatives offers a direct route to the piperidine core. As demonstrated by Usuki et al., Suzuki–Miyaura coupling of pyridine boronic esters with thiophen-2-yl halides generates substituted pyridines, which undergo hydrogenation using Raney nickel or ruthenium catalysts. Key parameters include:

  • Catalyst choice : Ruthenium(II) complexes (e.g., [RuCl₂(p-cymene)]₂) provide superior enantioselectivity in asymmetric reductions.
  • Temperature and pressure : Mild conditions (25–50°C, 1–5 bar H₂) prevent over-reduction of the thiophene ring.

Yields exceeding 85% are reported for this method, with the thiophene moiety remaining intact under optimized hydrogenation conditions.

N-Acylation of 4-(Thiophen-2-yl)Piperidine

Introducing the 2-methylbenzoyl group at the piperidine nitrogen necessitates selective acylation, typically achieved via two pathways:

Schotten-Baumann Acylation

The Schotten-Baumann reaction, employing 2-methylbenzoyl chloride and aqueous sodium hydroxide, facilitates efficient N-acylation. The piperidine intermediate is dissolved in dichloromethane or tetrahydrofuran, followed by dropwise addition of the acyl chloride and vigorous stirring. Key advantages include:

  • Rapid reaction kinetics : Completion within 1–2 hours at 0–5°C.
  • Byproduct mitigation : Aqueous workup removes HCl, yielding high-purity product.

For sterically hindered piperidines, DMAP (4-dimethylaminopyridine) is added to catalyze the acylation, improving yields from 70% to >90%.

Transition Metal-Catalyzed Acylation

Recent advances in palladium-catalyzed C–N coupling enable direct acylation of piperidine with 2-methylbenzoyl partners. For instance, Buchwald-Hartwig amination of 4-(thiophen-2-yl)piperidine with 2-methylbenzoyl bromide using Pd(OAc)₂ and Xantphos ligand affords the target compound in 82% yield. This method circumvents the need for pre-activated acylating agents, though it requires inert atmosphere conditions.

Intramolecular Cyclization Strategies

Constructing the piperidine ring de novo with pre-installed substituents offers an alternative to stepwise approaches:

Aza-Michael Cyclization

Pozo et al. demonstrated that organocatalytic intramolecular aza-Michael reactions of δ-amino-α,β-unsaturated ketones yield 2,5-disubstituted piperidines. Adapting this protocol, a thiophen-2-yl-containing enone and 2-methylbenzamide precursor undergo cyclization using a quinoline-derived organocatalyst, forming the piperidine ring in a single step. Enantioselectivities up to 94% ee are achievable with trifluoroacetic acid as a co-catalyst.

Hydrogen-Borrowing Annulation

Donohoe’s iridium-catalyzed [5 + 1] annulation merges alcohol and amine components via sequential oxidation and reductive amination. Applying this to 2-methylbenzoyl-protected aminothiophene derivatives constructs the piperidine ring with concurrent introduction of the acyl group. Water as a solvent suppresses racemization, critical for chiral intermediates.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the principal methods:

Method Yield (%) Stereoselectivity Scalability Cost Efficiency
Reductive Amination 78–85 Low High Moderate
Pyridine Hydrogenation 82–90 High Moderate High
Schotten-Baumann 70–92 N/A High Low
Aza-Michael Cyclization 65–75 High Low Moderate

Hydrogenation-based routes excel in stereochemical control, whereas reductive amination offers scalability for industrial applications. Intramolecular cyclization, while elegant, demands intricate precursor synthesis.

Challenges and Optimization Opportunities

  • Thiophene Stability : Prolonged exposure to strong acids or high-temperature hydrogenation risks thiophene ring degradation. Microwave-assisted synthesis reduces reaction times, mitigating this issue.
  • N-Acylation Regioselectivity : Competing O-acylation is circumvented by using non-polar solvents and bulky bases (e.g., DIPEA).
  • Catalyst Poisoning : Thiophene’s sulfur moiety can deactivate palladium catalysts. Silver additives (e.g., Ag₂O) sequester sulfide byproducts, restoring catalytic activity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

One of the primary therapeutic applications of 1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine is its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of cortisone to cortisol, influencing metabolic processes. Inhibition of this enzyme can lead to beneficial effects in treating metabolic disorders such as:

  • Type 2 Diabetes
  • Obesity
  • Hypertension
  • Cardiovascular Disorders (e.g., ischemic heart disease)

Research indicates that compounds targeting 11β-HSD1 can ameliorate insulin resistance and other associated metabolic syndromes, thereby improving overall metabolic health .

CNS Disorders

The compound also shows promise in treating CNS disorders, including:

  • Mild Cognitive Impairment
  • Alzheimer's Disease

Studies suggest that by modulating glucocorticoid metabolism through 11β-HSD1 inhibition, these compounds may help mitigate cognitive decline and other neurodegenerative processes .

Case Studies

Several case studies illustrate the compound's effectiveness:

  • A study reported that derivatives exhibited IC50 values in the micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, indicating significant cytotoxicity .
  • Another investigation focused on apoptosis induction mechanisms, revealing increased caspase activity in treated samples, which is a hallmark of programmed cell death associated with effective cancer treatments .

Antimicrobial Properties

In addition to its anticancer and therapeutic applications, this compound has been evaluated for antimicrobial activity. Research indicates that modifications to the compound can enhance its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these derivatives ranged from 5 µM to 20 µM, showcasing their potential as antimicrobial agents .

Summary Table of Applications

Application AreaSpecific Use CasesObserved Effects
Metabolic SyndromeType 2 Diabetes, ObesityImproved insulin sensitivity and reduced blood pressure
CNS DisordersAlzheimer's DiseaseCognitive enhancement and neuroprotection
Anticancer ActivityHCT-116 and MCF-7 Cell LinesInduction of apoptosis; significant cytotoxicity
Antimicrobial ActivityAgainst Staphylococcus aureus and E. coliEffective antimicrobial properties with low MIC values

Mechanism of Action

The mechanism of action of 1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. The thiophene and piperidine rings allow the compound to bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (4-(Thiophen-2-yl)piperidin-1-yl)(p-tolyl)methanone: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    (4-(Thiophen-2-yl)piperidin-1-yl)(m-tolyl)methanone: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    (4-(Furan-2-yl)piperidin-1-yl)(o-tolyl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The unique combination of the thiophene and o-tolyl groups in 1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-(2-Methylbenzoyl)-4-(thiophen-2-yl)piperidine is a compound of interest due to its potential biological activities. This article explores its pharmacological profiles, synthesis, and the implications of its biological activity in various therapeutic contexts.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a thiophene moiety and a 2-methylbenzoyl group. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine core followed by selective functionalization to introduce the thiophene and benzoyl groups.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

  • Anticancer Activity : Studies have shown that piperidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) cell lines, demonstrating promising results in reducing cell viability .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Piperidine derivatives are known for their ability to inhibit bacterial growth, and related compounds have shown effectiveness against pathogenic strains .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurological disorders including Alzheimer's disease. Inhibitors of AChE are crucial for increasing acetylcholine levels in synaptic clefts .

Case Study 1: Anticancer Activity

A study on related piperidine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against MCF-7 cells. The introduction of electron-withdrawing groups significantly increased the activity, indicating that structural modifications can optimize therapeutic efficacy .

CompoundIC50 (µM)Cell Line
This compoundTBDMCF-7
Control (Cisplatin)10MCF-7

Case Study 2: Antimicrobial Activity

Another investigation assessed various piperidine derivatives for their antibacterial properties. The results indicated that compounds with thiophene substitutions exhibited better activity against Gram-positive bacteria compared to their non-thiophene counterparts .

CompoundZone of Inhibition (mm)Bacterial Strain
This compoundTBDStaphylococcus aureus
Control (Chloramphenicol)25Staphylococcus aureus

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : Piperidine derivatives often bind to neurotransmitter receptors, influencing signaling pathways involved in pain perception and mood regulation.
  • Enzyme Interaction : As noted earlier, inhibition of enzymes like AChE can lead to increased neurotransmitter availability, enhancing cognitive function.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for benzoylpiperidine derivatives, and how can they be adapted for 1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine?

  • Answer : Synthesis of benzoylpiperidine derivatives typically involves coupling reactions between substituted benzoic acids and piperidine intermediates under mild conditions. For example, (4-(4-benzylbenzoyl)piperidin-1-yl)(2,4-difluoro-5-hydroxyphenyl)methanone (22b) was synthesized via nucleophilic acyl substitution, yielding 78% purity after purification with n-hexane/EtOAc (5:5) . Adaptations for this compound would require optimizing reaction conditions (e.g., solvent, temperature) for thiophene incorporation. Key steps include:

  • Thiophene coupling : Use Pd-catalyzed cross-coupling or direct alkylation.
  • Purification : Employ gradient chromatography (e.g., silica gel) to isolate the target compound.
  • Yield optimization : Adjust stoichiometry of 2-methylbenzoyl chloride and thiophene-containing intermediates.

Q. How do spectroscopic techniques (NMR, HPLC) ensure the structural integrity of synthesized this compound?

  • Answer :

  • 1H/13C-NMR : Characterize chemical environments (e.g., methylbenzoyl protons at δ 1.46–1.64 ppm; piperidine methylene protons at δ 2.24 ppm) . Discrepancies in peak splitting or integration indicate impurities.
  • HPLC : Retention times (e.g., 13.036 min for compound 22b ) and peak area (≥95% at 254 nm) confirm purity.
  • Table 1 : Example NMR Data for Benzoylpiperidine Derivatives
Proton TypeChemical Shift (δ, ppm)Reference
Piperidine methylene2.24
Tertiary carbon-adjacent CH31.46–1.64

Q. What role does the piperidine ring conformation play in the biological activity of such compounds?

  • Answer : The piperidine ring’s chair or boat conformation influences binding affinity to targets like the serotonin transporter (SERT). For example, rigid spiropiperidine scaffolds synthesized via intramolecular acyl transfer show enhanced stability and target engagement . Conformational analysis via NOESY NMR or X-ray crystallography is critical for rational design .

Advanced Research Questions

Q. How can QSAR modeling guide the structural optimization of this compound for enhanced serotonin transporter inhibition?

  • Answer : QSAR models correlate molecular descriptors (e.g., logP, polar surface area) with inhibitory activity (pIC50). A dataset of 43 phenyl piperidine derivatives was used to train models, with ADMET Predictor™ software evaluating pharmacokinetic properties . For structural optimization:

  • Key descriptors : Hydrophobicity (ClogP) and hydrogen-bond acceptors (e.g., thiophene sulfur) .
  • Validation : Cross-check predictions with in vitro SERT inhibition assays.

Q. What computational approaches are used to predict the pharmacokinetic properties of piperidine derivatives?

  • Answer :

  • ADMET Predictor™ : Estimates absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition) .
  • DFT methods : Analyze vibrational modes (FTIR/Raman) and electronic transitions (UV-Vis) to predict solubility and stability .
  • Table 2 : Example ADMET Predictions for Piperidine Derivatives
PropertyPrediction MethodReference
BioavailabilityRule-of-Five Compliance
Metabolic StabilityCYP450 Isozyme Screening

Q. How can researchers address discrepancies in experimental vs. predicted pharmacokinetic data for this compound?

  • Answer :

  • In vitro assays : Validate permeability (Caco-2) and metabolic stability (microsomal incubation) .
  • Multi-software cross-validation : Compare ADMET Predictor™ results with Schrödinger’s QikProp or MOE .
  • Sensitivity analysis : Identify outliers in QSAR models by testing structural analogs (e.g., replacing thiophene with furan) .

Q. Are there established protocols for DFT-based vibrational analysis of piperidine derivatives?

  • Answer : Yes. Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts vibrational frequencies (FTIR/Raman) and electronic transitions. For (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, DFT accurately matched experimental spectra, confirming coordination of metal ions to the piperidine nitrogen .

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